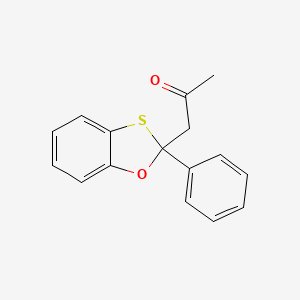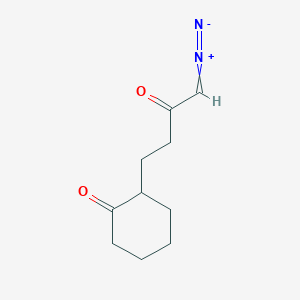
1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate is a unique organic compound characterized by its diazonium and oxocyclohexyl functional groups
Métodos De Preparación
The synthesis of 1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate typically involves the reaction of a cyclohexanone derivative with a diazonium salt. The reaction conditions often require a controlled temperature and pH to ensure the stability of the diazonium group. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistent quality and yield .
Análisis De Reacciones Químicas
1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the diazonium group into an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of products.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modify biological pathways.
Mecanismo De Acción
The mechanism of action of 1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their function. The pathways involved include enzyme inhibition and signal transduction modulation .
Comparación Con Compuestos Similares
1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate can be compared with other diazonium compounds such as:
1-Diazonio-4-(3-oxocycloheptyl)-1-buten-2-olate: Similar in structure but with a different ring size, affecting its reactivity and applications.
1-Diazonio-4-(2,3-dimethoxyphenyl)-1-buten-2-olate:
The uniqueness of this compound lies in its specific oxocyclohexyl group, which imparts distinct reactivity and application potential compared to its analogs.
Propiedades
Número CAS |
60719-17-7 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-(4-diazo-3-oxobutyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H14N2O2/c11-12-7-9(13)6-5-8-3-1-2-4-10(8)14/h7-8H,1-6H2 |
Clave InChI |
NBYJUIMBWSDJAN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)CCC(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


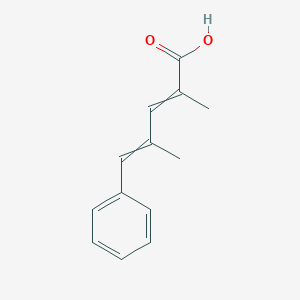
![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)
![2-({4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methylidene)cyclopentan-1-one](/img/structure/B14607264.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14607269.png)
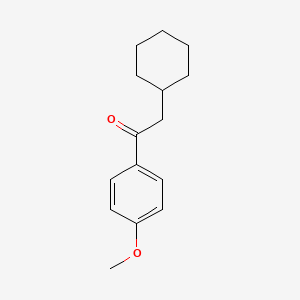

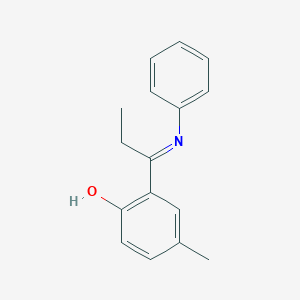
![2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607300.png)
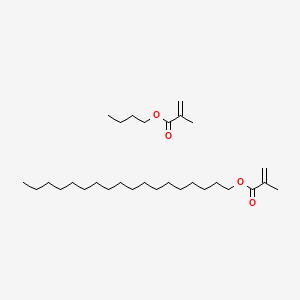
![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)
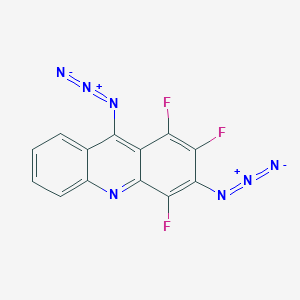
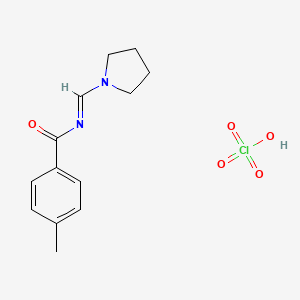
![N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607321.png)
